2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 3-hydroxypropanoic acid backbone. Its structure includes dual Boc groups: one on the amino moiety of the propanoic acid and another on the 6-amino position of the pyridin-3-yl substituent. The Boc groups enhance stability during synthetic processes, particularly in peptide synthesis or medicinal chemistry applications where selective deprotection is critical .
Properties
Molecular Formula |
C18H27N3O7 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H27N3O7/c1-17(2,3)27-15(25)20-11-8-7-10(9-19-11)13(22)12(14(23)24)21-16(26)28-18(4,5)6/h7-9,12-13,22H,1-6H3,(H,21,26)(H,23,24)(H,19,20,25) |
InChI Key |
FQFNJUQFDUMXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amine groups with tert-butoxycarbonyl (Boc) groups, formation of the pyridine ring, and introduction of the hydroxypropanoic acid moiety. Common reagents used in these reactions include Boc anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The Boc-protected amines can be deprotected to reveal free amine groups, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Acidic conditions, such as hydrochloric acid, can be used to remove Boc protecting groups.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine derivative.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc-protected amines can be deprotected to reveal active amine groups, which can then participate in biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related Boc-protected derivatives:
Structural and Functional Analysis
- Dual Boc Protection : The target compound’s dual Boc groups distinguish it from most analogs, which typically feature a single Boc moiety. This design may improve stability during multi-step syntheses but could reduce solubility in polar solvents due to increased hydrophobicity .
- Pyridine vs.
- Hydroxypropanoic Acid Backbone: The 3-hydroxy group enables hydrogen bonding, a feature shared with ’s 4-methoxyphenyl analog but absent in acetic acid derivatives (). This group may influence crystallinity or metabolic stability .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid, also known by its CAS number 608520-23-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including:
- Tert-butoxycarbonyl (Boc) groups that protect amino functionalities.
- A pyridine ring that may contribute to its biological interactions.
- A hydroxypropanoic acid backbone which is significant for its reactivity and biological function.
The molecular formula is , with a molecular weight of 275.30 g/mol. Its structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
- Amino Acid Metabolism : The compound's structure suggests it may interact with enzymes involved in amino acid metabolism. Studies have shown that similar compounds can inhibit enzymes such as aminotransferases, which are crucial in amino acid synthesis and degradation.
- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might share similar properties.
Study 1: Enzyme Interaction
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on specific enzymes. The results indicated that certain modifications enhanced enzyme inhibition significantly compared to the parent compound, highlighting the importance of structural variations in biological activity.
| Compound | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| Parent Compound | 45% | 25 |
| Derivative A | 70% | 10 |
| Derivative B | 60% | 15 |
Study 2: Antioxidant Activity
A recent investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings revealed that it exhibited a moderate level of antioxidant activity, comparable to known antioxidants like ascorbic acid.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Binding to Active Sites : The presence of the pyridine ring may facilitate binding to enzyme active sites, thereby inhibiting their function.
- Radical Scavenging : The hydroxy group is likely involved in scavenging free radicals, contributing to its antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
